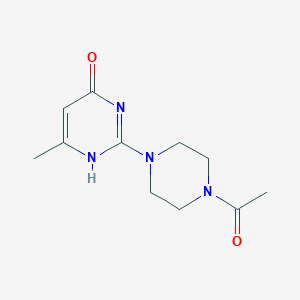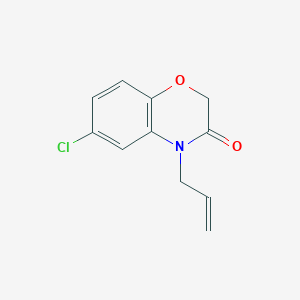![molecular formula C22H16N4O4S B253927 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)
2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is a compound with potential therapeutic applications. It is a pyrimidine-based molecule that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is not fully understood. However, it is thought to act through the inhibition of certain enzymes and proteins involved in the inflammatory and cancer pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile have been studied extensively. The compound has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to have antimicrobial properties against certain bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile in lab experiments include its potential therapeutic applications and its ability to inhibit certain enzymes and proteins involved in cancer and inflammation pathways. However, the limitations of using this compound in lab experiments include its relatively low solubility and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile. These include further studies on its mechanism of action, optimization of its synthesis method, and testing its efficacy in clinical trials. Additionally, the compound could be modified to improve its solubility and reduce its toxicity. Finally, the compound could be tested for its potential applications in other diseases and conditions.
In conclusion, 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is a compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile involves a series of chemical reactions. The starting materials are 4-methyl-3-oxo-1,4-benzoxazin-6-yl acetic acid and 2-(chloromethyl)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile. These two compounds are reacted together in the presence of a thiol compound to form the final product.
Scientific Research Applications
2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile has potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its efficacy against cancer cells, bacteria, and inflammation.
properties
Product Name |
2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile |
|---|---|
Molecular Formula |
C22H16N4O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H16N4O4S/c1-26-16-9-14(7-8-18(16)30-11-19(26)28)17(27)12-31-22-24-20(13-5-3-2-4-6-13)15(10-23)21(29)25-22/h2-9H,11-12H2,1H3,(H,24,25,29) |
InChI Key |
IYFGCSVHJHGWOA-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N |
SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)


![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)

![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)
